molecular formula C32H46N5O17P B10769378 N-Acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu

N-Acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu

Cat. No.: B10769378
M. Wt: 803.7 g/mol
InChI Key: QQEKQSBIEKQXQS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. The phosphorylation of the tyrosine residue is achieved using specific phosphorylating agents under controlled conditions. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu primarily undergoes phosphorylation and dephosphorylation reactions. The phosphorylated tyrosine residue can be targeted by phosphatases, leading to dephosphorylation. Additionally, the compound can participate in peptide bond hydrolysis under acidic or enzymatic conditions .

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu has several applications in scientific research:

Mechanism of Action

N-Acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu exerts its effects by binding to the src SH2 domain with high affinity. This binding blocks the interaction of src with other proteins, such as EGFR and FAK, thereby inhibiting downstream signaling pathways. The phosphorylated tyrosine residue is crucial for this interaction, as it mimics the natural phosphotyrosine-containing ligands of the SH2 domain .

Comparison with Similar Compounds

Similar Compounds

    Phosphopeptides: Other peptides containing phosphorylated tyrosine residues.

    Src SH2 Domain Ligands: Compounds that specifically bind to the src SH2 domain.

Uniqueness

N-Acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu is unique due to its specific sequence and modifications, which confer high affinity and specificity for the src SH2 domain. This makes it a valuable tool for studying src-related signaling pathways and developing targeted inhibitors .

Properties

Molecular Formula

C32H46N5O17P

Molecular Weight

803.7 g/mol

IUPAC Name

2-[[2-[[2-[[2-[[2-acetamido-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid

InChI

InChI=1S/C32H46N5O17P/c1-4-16(2)27(31(48)36-22(32(49)50)11-14-26(43)44)37-29(46)21(10-13-25(41)42)34-28(45)20(9-12-24(39)40)35-30(47)23(33-17(3)38)15-18-5-7-19(8-6-18)54-55(51,52)53/h5-8,16,20-23,27H,4,9-15H2,1-3H3,(H,33,38)(H,34,45)(H,35,47)(H,36,48)(H,37,46)(H,39,40)(H,41,42)(H,43,44)(H,49,50)(H2,51,52,53)

InChI Key

QQEKQSBIEKQXQS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C

Origin of Product

United States

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